{[4-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate
Description
Properties
IUPAC Name |
[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl] 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO4/c1-2-26-16-9-3-13(4-10-16)11-18(25)27-12-17(24)23-15-7-5-14(6-8-15)19(20,21)22/h3-10H,2,11-12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISQNYPTQRPEDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {[4-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate (CAS Number: 1324139-94-7) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₁₉H₁₈F₃N₁O₄
- Molecular Weight : 381.3 g/mol
- Structure : The compound features a trifluoromethyl group, which is known to enhance biological activity through various interactions such as hydrogen bonding and pi-stacking.
| Property | Value |
|---|---|
| CAS Number | 1324139-94-7 |
| Molecular Formula | C₁₉H₁₈F₃N₁O₄ |
| Molecular Weight | 381.3 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is attributed to its interactions with various biological targets. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better membrane permeability and interaction with cellular targets.
Enzyme Inhibition
Research indicates that related compounds with similar structural motifs exhibit inhibitory effects on key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, compounds with a trifluoromethyl group have shown moderate inhibition against these enzymes, which is critical for the treatment of conditions like Alzheimer's disease .
Case Studies
-
Inhibition of Cholinesterases :
A study evaluated the inhibitory effects of various derivatives on AChE and BChE. Compounds structurally similar to this compound exhibited IC50 values ranging from 10.4 µM to 34.2 µM against AChE, indicating moderate efficacy compared to standard drugs like donepezil . -
Anti-inflammatory Activity :
Another investigation focused on the anti-inflammatory properties of derivatives containing the trifluoromethyl group. These compounds were found to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, suggesting potential applications in inflammatory diseases . -
Antioxidant Properties :
The compound's ability to scavenge free radicals was assessed, revealing significant antioxidant activity. This property may contribute to its protective effects against oxidative stress-related conditions .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Q & A
Basic Research Questions
Q. What are the key steps and analytical methods for synthesizing {[4-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate?
- Answer : The synthesis typically involves:
- Step 1 : Condensation of 4-ethoxyphenylacetic acid with a chloroformate reagent to form the ester intermediate.
- Step 2 : Coupling the intermediate with 4-(trifluoromethyl)phenyl isocyanate to introduce the carbamoyl group.
- Critical parameters : Temperature (0–5°C for carbamoylation), solvent polarity (e.g., dichloromethane for solubility control), and stoichiometric ratios (1:1.2 for isocyanate) to minimize side products .
- Analytical validation :
| Technique | Purpose | Example Parameters |
|---|---|---|
| TLC | Monitor reaction progress | Silica gel GF254, hexane:EtOAc (3:1) |
| NMR | Confirm structural integrity | ¹H NMR (400 MHz, CDCl₃): δ 7.6–7.4 (m, aromatic), 4.2 (s, CH₂ carbamoyl) |
Q. How can researchers ensure purity and stability during storage?
- Answer :
- Purification : Use column chromatography (silica gel, gradient elution with hexane/EtOAc) followed by recrystallization (e.g., ethanol/water mixture) to achieve >95% purity .
- Stability : Store under inert atmosphere (N₂) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (e.g., hydrolysis of ester or carbamoyl groups) .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?
- Answer :
- Mechanistic studies :
- Perform competitive binding assays (e.g., radioligand displacement) to distinguish receptor vs. enzyme targets.
- Use kinetic analysis (e.g., Lineweaver-Burk plots) to confirm inhibition mechanisms .
- Structural analogs : Compare activity of derivatives lacking the trifluoromethyl group to isolate pharmacophore contributions .
- Data reconciliation : Cross-validate findings using orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. cellular cAMP assays for functional activity) .
Q. What experimental strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Answer :
- Solubility enhancement : Synthesize hydrochloride salts (e.g., via HCl gas treatment in diethyl ether) to improve aqueous solubility .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Introduce methyl groups to block CYP450 oxidation sites .
- Formulation : Use lipid-based nanoemulsions (e.g., Labrafil®) for oral bioavailability studies in animal models .
Q. How to analyze thermal stability and decomposition pathways under varying conditions?
- Answer :
- Thermogravimetric analysis (TGA) : Heat at 10°C/min under N₂ to identify decomposition onset (~200°C for ester cleavage) .
- DSC : Detect phase transitions (e.g., melting point ~120–125°C) and exothermic events (e.g., carbamoyl group degradation) .
- LC-MS/MS : Characterize degradation products (e.g., 4-ethoxyphenylacetic acid or trifluoromethyl aniline derivatives) under acidic/alkaline stress .
Q. What computational methods predict interactions with biological targets?
- Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target receptors (e.g., serotonin transporters, PDB ID 5I71) to map binding poses .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2 Å indicates stable binding) .
- QSAR modeling : Corrogate substituent effects (e.g., trifluoromethyl’s electronegativity) on activity using Hammett constants .
Methodological Guidance for Contradictory Data
Q. Conflicting results in cytotoxicity assays: How to determine protocol-dependent variability?
- Answer :
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HepG2) and incubation times (24–48 hr) across labs.
- Control for solvent effects : Limit DMSO concentration to <0.1% and include vehicle controls .
- Dose-response validation : Repeat experiments with 10-point dilution series (1 nM–100 µM) to confirm IC₅₀ reproducibility .
Tables for Comparative Analysis
Table 1 : Comparison of synthetic routes for structural analogs
| Compound | Key Modification | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Parent | None | 65 | 98.5 |
| Analog A | –CF₃ → –CH₃ | 72 | 97.8 |
| Analog B | Ethoxy → methoxy | 58 | 96.2 |
| Data derived from |
Table 2 : Analytical techniques for stability profiling
| Condition | Degradation Pathway | Detection Method |
|---|---|---|
| Acidic (pH 2) | Ester hydrolysis | HPLC (Rt shift from 8.2 → 6.5 min) |
| UV light (254 nm) | Photo-oxidation of carbamoyl | LC-MS ([M+H]+ 389 → 371) |
| Based on |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
